Atrial natriuretic peptide (1-29), chicken

Descripción general

Descripción

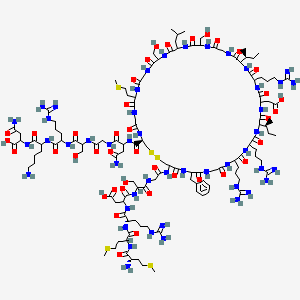

Atrial natriuretic peptide (1-29), chicken, is a peptide composed of 29 amino acids originally isolated from the atrium of chickens. This peptide exhibits a pharmacological profile similar to that of mammalian atrial natriuretic peptides, including diuretic, natriuretic, and hypotensive activities . The molecular formula of this compound, is C124H211N47O40S5, and it has a molecular weight of approximately 3160.66 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Atrial natriuretic peptide (1-29), chicken, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Atrial natriuretic peptide (1-29), chicken, can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or performic acid.

Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Substitution reactions may involve the use of specific amino acid derivatives or protecting groups during synthesis.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds .

Aplicaciones Científicas De Investigación

Structure and Function

Atrial natriuretic peptide (1-29) is synthesized in the atrial myocytes of the heart and is known for its vasodilatory effects. The peptide is derived from a larger precursor, pre-proANP, which undergoes proteolytic cleavage to yield the active form. The primary functions of this peptide include:

- Natriuresis : Promotes sodium excretion in the urine.

- Diuresis : Increases urine production.

- Hypotensive Effects : Lowers blood pressure by inducing vasodilation.

- Inhibition of Renin-Angiotensin-Aldosterone System : Antagonizes this system, contributing to blood pressure regulation .

Physiological Effects

The physiological effects of atrial natriuretic peptide (1-29) have been extensively studied, revealing its impact on renal function and cardiovascular health. Key findings include:

- Renal Physiology : ANP increases glomerular filtration rate (GFR) and reduces sodium reabsorption in renal tubules. Studies demonstrate that infusion of ANP leads to significant increases in the excretion rates of sodium, chloride, magnesium, calcium, and phosphate while simultaneously reducing diastolic blood pressure .

- Hormonal Regulation : The peptide inhibits aldosterone secretion from adrenal cells. This inhibition occurs through a mechanism that does not interfere with cyclic adenosine monophosphate (cAMP) production but rather stimulates cyclic guanosine monophosphate (cGMP) production, which plays a critical role in mediating ANP's actions .

Pharmacological Applications

Atrial natriuretic peptide (1-29) has several pharmacological applications:

- Cardiovascular Research : It is used to study mechanisms underlying heart failure and hypertension due to its role in regulating blood volume and pressure.

- Diuretic Development : Given its diuretic properties, researchers are exploring its potential as a therapeutic agent for conditions associated with fluid overload, such as congestive heart failure.

- Endocrine Function Studies : ANP serves as a model for understanding endocrine signaling pathways and their impact on cardiovascular health. Its interactions with other hormones provide insights into complex regulatory mechanisms within the body .

Case Studies

Several studies highlight the applications of atrial natriuretic peptide (1-29):

- Study on Aldosterone Secretion : Research demonstrated that atrial natriuretic peptide significantly inhibited ACTH-stimulated aldosterone secretion in chicken adrenocortical cells. This study elucidated the pathways through which ANP regulates hormonal balance and fluid homeostasis .

- Effects on Blood Pressure Regulation : A clinical study involving healthy subjects showed that infusion of ANP led to a marked decrease in blood pressure while increasing urinary sodium excretion. This finding supports the potential use of ANP in managing hypertension .

Comparative Analysis Table

| Application Area | Findings/Implications |

|---|---|

| Renal Physiology | Increases GFR; promotes natriuresis |

| Cardiovascular Research | Insights into heart failure mechanisms |

| Diuretic Development | Potential treatment for fluid overload conditions |

| Hormonal Regulation Studies | Inhibits aldosterone secretion; impacts RAAS |

Mecanismo De Acción

Atrial natriuretic peptide (1-29), chicken, exerts its effects by binding to guanylate cyclase-linked natriuretic peptide receptor-A (NPR-A). This binding stimulates the production of cyclic guanosine monophosphate (cGMP), which acts as a second messenger to mediate the peptide’s natriuretic, diuretic, and vasodilatory effects . The peptide plays a crucial role in regulating blood volume and blood pressure homeostasis .

Comparación Con Compuestos Similares

- Atrial natriuretic peptide (1-28), human

- Brain natriuretic peptide (BNP)

- C-type natriuretic peptide (CNP)

Comparison: Atrial natriuretic peptide (1-29), chicken, is unique due to its origin and specific amino acid sequence. While it shares similar pharmacological activities with mammalian atrial natriuretic peptides, its structure and sequence provide distinct properties that are valuable for comparative studies .

Actividad Biológica

Atrial natriuretic peptide (ANP) is a crucial hormone involved in cardiovascular homeostasis, primarily produced by the heart. The specific variant, Atrial Natriuretic Peptide (1-29), derived from chickens, has been the subject of various studies highlighting its biological activities, particularly in regulating blood pressure, fluid balance, and cardiac function. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of chicken ANP (1-29).

Overview of Atrial Natriuretic Peptide

ANP is part of a family of natriuretic peptides that includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP). These peptides are characterized by their ability to induce natriuresis (excretion of sodium through urine), diuresis (increased urine production), and vasodilation. In chickens, the ANP gene has undergone evolutionary changes, resulting in the loss of certain precursor genes found in other vertebrates, such as mammals .

ANP exerts its effects primarily through the activation of guanylate cyclase receptors, leading to increased intracellular levels of cyclic GMP (cGMP). This signaling cascade results in various physiological responses:

- Diuresis and Natriuresis : ANP promotes renal excretion of sodium and water by inhibiting sodium reabsorption in the renal tubules and increasing glomerular filtration rate .

- Vasodilation : The peptide induces relaxation of vascular smooth muscle, contributing to lower blood pressure .

- Cardiac Effects : ANP plays a role in modulating cardiac myocyte proliferation. Research indicates that low concentrations stimulate proliferation, while high concentrations inhibit it, suggesting a dose-dependent regulatory mechanism .

Cardiomyocyte Proliferation

A study conducted on chick embryonic cardiomyocytes demonstrated that ANP accelerates proliferation at low concentrations but inhibits it at higher doses. This finding underscores the importance of peptide concentration in regulating heart cell growth during development .

| Concentration (nM) | Effect on Cardiomyocyte Proliferation |

|---|---|

| 10 | Stimulation |

| 1000 | Inhibition |

Renal Function

In vitro experiments using chicken kidney membranes showed that synthetic chicken ANP (1-29) significantly increased cGMP production and induced vasodilation in pre-constricted vascular rings. This confirms its role as a potent regulator of renal function and vascular tone .

Comparative Genomic Studies

Comparative genomic analyses have revealed that while chickens have lost certain natriuretic peptide genes found in other species, they retain BNP and CNP-3. These studies provide insights into the evolutionary adaptations of natriuretic peptides across different vertebrate lineages .

Implications for Health and Disease

The biological activities of chicken ANP suggest potential therapeutic applications in managing cardiovascular diseases. Elevated levels of ANP are associated with heart failure, where its protective effects against cardiac hypertrophy and fibrosis become critical . Understanding the specific actions of chicken ANP can inform strategies for developing treatments targeting related pathologies in humans.

Propiedades

IUPAC Name |

4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUXNYKYYZMSHC-ZXPJALNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C124H211N47O40S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856166 | |

| Record name | PUBCHEM_71581471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3160.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118691-45-5 | |

| Record name | PUBCHEM_71581471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.